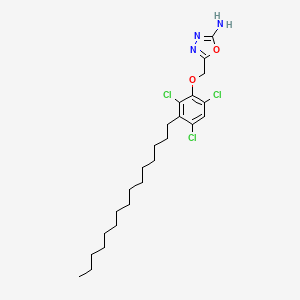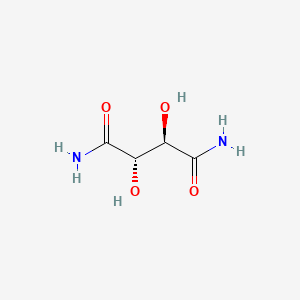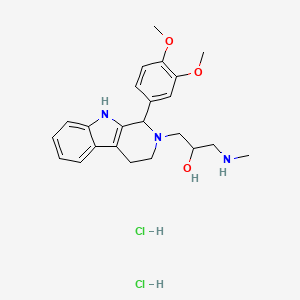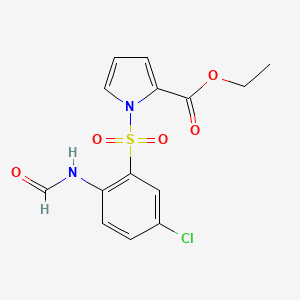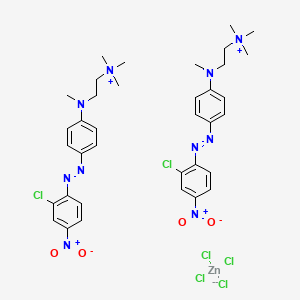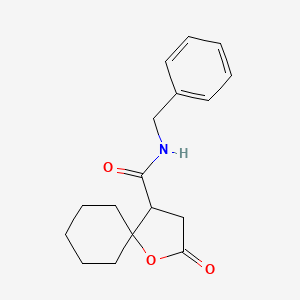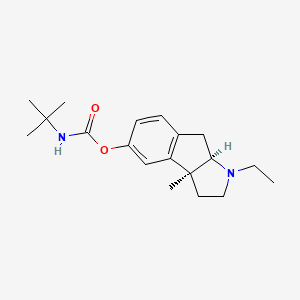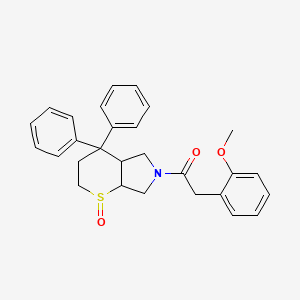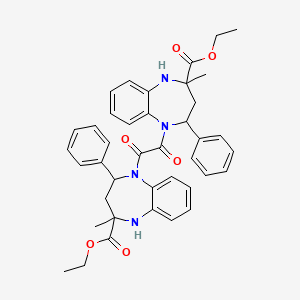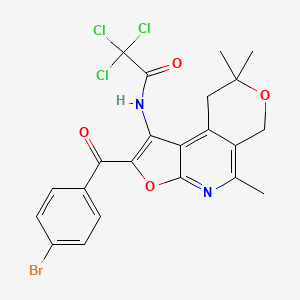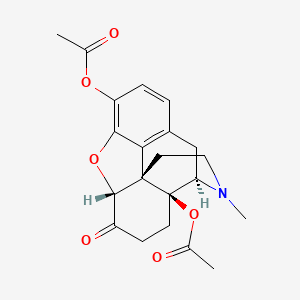
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate is a complex organic compound belonging to the morphinan class This compound is characterized by its unique structure, which includes an epoxy group, a ketone group, and two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Acetylation: Addition of acetate groups using acetic anhydride in the presence of a catalyst.
Oxidation: Conversion of specific functional groups to ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous reactors to streamline the synthesis process, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can replace acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for acetylation and substitution reactions.
Major Products
Oxidation Products: Additional ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the acetate groups.
Scientific Research Applications
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include:
Receptor Binding: Interaction with opioid receptors in the central nervous system.
Signal Transduction: Activation or inhibition of downstream signaling pathways, resulting in analgesic or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy and acetate groups contribute to its unique interactions with biological targets, differentiating it from other morphinan derivatives.
Properties
CAS No. |
64643-76-1 |
|---|---|
Molecular Formula |
C21H23NO6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-4a-acetyloxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C21H23NO6/c1-11(23)26-15-5-4-13-10-16-21(28-12(2)24)7-6-14(25)19-20(21,8-9-22(16)3)17(13)18(15)27-19/h4-5,16,19H,6-10H2,1-3H3/t16-,19+,20+,21-/m1/s1 |
InChI Key |
OPPSZLCGCWIRIA-MBPVOVBZSA-N |
Isomeric SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1 |
Canonical SMILES |
CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4C)C(O2)C(=O)CC5)OC(=O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


